molecular formula C7H6N2O B15134899 1,7a-Dihydrobenzimidazol-2-one

1,7a-Dihydrobenzimidazol-2-one

Katalognummer: B15134899
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: USKOHSXXLFBRFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxybenzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a hydroxyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzimidazole typically involves the condensation of o-phenylenediamine with urea in the presence of an acid. The reaction is carried out at elevated temperatures (120-180°C) for 2-8 hours. After the reaction, the product is isolated by adjusting the pH to neutral using sodium hydroxide, followed by filtration and drying .

Industrial Production Methods: In industrial settings, the synthesis of 2-Hydroxybenzimidazole follows a similar route but on a larger scale. The process involves the use of reaction kettles and controlled heating to ensure consistent product quality. The yield of the product in industrial production is typically over 85%, making it a viable method for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxybenzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the imidazole ring, which provide reactive sites for different reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

2-Hydroxybenzimidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxybenzimidazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its pharmacological effects. For example, it can activate intermediate-conductance calcium-activated potassium channels, promoting cell proliferation and cytokine production . Additionally, its structural similarity to nucleotides allows it to interact with DNA and RNA, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxybenzimidazole can be compared with other benzimidazole derivatives, such as:

  • 2-Methylbenzimidazole
  • 2-Mercaptoimidazole
  • 2-Phenylbenzimidazole

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. For instance, 2-Mercaptoimidazole is known for its antioxidant properties, while 2-Phenylbenzimidazole has applications in non-linear optics .

Eigenschaften

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

1,7a-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-5H,(H,8,10)

InChI-Schlüssel

USKOHSXXLFBRFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2C(=NC(=O)N2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.